2-[(Cyclopentyloxy)methyl]aniline
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition of an aniline core with a cyclopentyloxy-methyl substituent positioned at the ortho (2-) carbon of the benzene ring. The compound is officially registered under Chemical Abstracts Service number 1016524-56-3, providing a unique identifier for chemical databases and regulatory purposes.
The molecular formula C₁₂H₁₇NO indicates a composition of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 191.27 grams per mole. This molecular composition reflects the structural integration of three distinct molecular fragments: the benzene ring system (C₆H₄), the primary amine functional group (NH₂), the methylene bridge (CH₂), and the cyclopentyloxy moiety (C₅H₉O).
The Simplified Molecular Input Line Entry System representation "NC1=CC=CC=C1COC2CCCC2" provides a linear notation that encodes the complete molecular structure, beginning with the amino group attached to the benzene ring, followed by the methylene bridge connecting to the cyclopentyl ring through an ether linkage. This structural arrangement creates a compound with both aromatic and alicyclic components, contributing to its unique chemical properties and reactivity patterns.
| Property | Value | Description |
|---|---|---|
| IUPAC Name | This compound | Systematic nomenclature |
| CAS Number | 1016524-56-3 | Chemical registry identifier |
| Molecular Formula | C₁₂H₁₇NO | Elemental composition |
| Molecular Weight | 191.27 g/mol | Molecular mass |
| SMILES | NC1=CC=CC=C1COC2CCCC2 | Linear structural notation |
The molecular structure demonstrates a substitution pattern where the cyclopentyloxy-methyl group occupies the ortho position relative to the amino substituent, creating a specific spatial arrangement that influences both the electronic properties of the aromatic ring and the overall molecular conformation. This positioning results in potential intramolecular interactions between the ether oxygen and the amino group, which may affect the compound's chemical behavior and biological activity.
Three-Dimensional Conformational Analysis via X-ray Crystallography
While specific X-ray crystallographic data for this compound was not directly available in the current literature, conformational analysis can be inferred from related structural studies and computational modeling approaches. The compound exists as a flexible molecule with multiple rotatable bonds, particularly around the methylene bridge connecting the benzene ring to the cyclopentyloxy group.
The structural flexibility arises from five rotatable bonds within the molecule, as determined from similar cyclopentyloxy-substituted aniline derivatives. These rotational degrees of freedom allow the molecule to adopt various conformational states, with the cyclopentyl ring capable of existing in envelope and twist conformations characteristic of five-membered saturated rings. The methylene bridge provides additional conformational flexibility, allowing the cyclopentyloxy group to orient in multiple spatial arrangements relative to the aniline moiety.
Computational studies of related 4-[(cyclopentyloxy)methyl]aniline indicate that the molecule can adopt conformations with collision cross sections ranging from 142.7 to 163.3 square angstroms for various ionization states, suggesting significant structural variability. The three-dimensional structure is influenced by intramolecular interactions, including potential hydrogen bonding between the amino group and the ether oxygen, which may stabilize certain conformational arrangements over others.
The aromatic ring system maintains planarity, as expected for benzene derivatives, while the cyclopentyl ring adopts non-planar conformations typical of saturated five-membered rings. The spatial arrangement of these components creates a molecule with distinct hydrophobic and hydrophilic regions, contributing to its potential for diverse intermolecular interactions and biological activities.
Substituent Effects on Aromatic Ring Electron Distribution
The presence of both amino and cyclopentyloxy-methyl substituents on the benzene ring creates a complex pattern of electronic effects that significantly influence the electron distribution within the aromatic system. The amino group, positioned at the 1-position, acts as a strong electron-donating substituent through both inductive and resonance mechanisms, increasing electron density on the aromatic ring.
According to Hammett equation analysis, amino substituents exhibit negative sigma values, indicating their electron-donating character. The amino group's resonance donation involves the overlap of the nitrogen lone pair with the aromatic pi system, creating increased electron density particularly at the ortho and para positions relative to the amino group. This electronic activation enhances the nucleophilicity of the aromatic ring and increases its reactivity toward electrophilic aromatic substitution reactions.
The cyclopentyloxy-methyl substituent at the ortho position introduces additional electronic complexity through its ether oxygen functionality. Alkoxy groups generally exhibit electron-donating properties through resonance, though this effect is moderated by the intervening methylene bridge. The ether oxygen possesses lone pairs capable of resonance interaction with the aromatic system, though the spatial separation created by the methylene bridge reduces the magnitude of this interaction compared to directly attached alkoxy groups.
| Substituent | Position | Electronic Effect | Hammett σ Value Range |
|---|---|---|---|
| Amino (-NH₂) | 1 | Strong electron donation | -0.66 to -0.16 |
| Cyclopentyloxy-methyl | 2 (ortho) | Moderate electron donation | -0.27 to -0.17 |
The combined effect of these substituents creates a highly electron-rich aromatic system with enhanced reactivity toward electrophilic reagents. The ortho relationship between the amino and cyclopentyloxy-methyl groups may result in cooperative electronic effects, where both substituents contribute to electron density increases at specific positions on the ring. This electronic environment also influences the chemical shifts observed in nuclear magnetic resonance spectroscopy and affects the compound's oxidation potential and basicity characteristics.
Comparative Structural Analysis with Ortho/Meta/Para Isomers
The structural comparison of this compound with its positional isomers reveals significant differences in molecular geometry, electronic properties, and potential biological activities. The ortho isomer (2-position) studied here exhibits distinct characteristics compared to the meta isomer 3-[(cyclopentyloxy)methyl]aniline and the para isomer 4-[(cyclopentyloxy)methyl]aniline.
The ortho isomer demonstrates the closest spatial proximity between the amino group and the cyclopentyloxy-methyl substituent, potentially leading to intramolecular interactions that influence molecular conformation and reactivity. This positioning allows for potential hydrogen bonding between the amino hydrogen atoms and the ether oxygen, creating conformational preferences that may not exist in the meta and para isomers.
The para isomer 4-[(cyclopentyloxy)methyl]aniline exhibits a different electronic distribution pattern, with the cyclopentyloxy-methyl group positioned opposite to the amino group on the benzene ring. This arrangement maximizes the distance between the two substituents while allowing for maximum resonance interaction between both groups and the aromatic system. The para isomer shows identical molecular formula (C₁₂H₁₇NO) and molecular weight (191.27 g/mol) but displays different spectroscopic properties and reactivity patterns.
| Isomer | Position | CAS Number | Molecular Weight | Rotatable Bonds |
|---|---|---|---|---|
| Ortho | 2-position | 1016524-56-3 | 191.27 g/mol | 5 |
| Meta | 3-position | Not specified | 191.27 g/mol | 5 |
| Para | 4-position | Not specified | 191.27 g/mol | 5 |
The meta isomer 3-[(cyclopentyloxy)methyl]aniline represents an intermediate case where the substituents are positioned with moderate spatial separation. This arrangement reduces potential intramolecular interactions while maintaining distinct electronic effects on the aromatic ring. The meta positioning typically results in additive electronic effects without the cooperative resonance interactions observed in ortho and para substitution patterns.
Each positional isomer exhibits unique chemical properties, including different melting points, solubility characteristics, and reactivity toward various chemical transformations. The ortho isomer's potential for intramolecular hydrogen bonding may influence its physical properties, including boiling point elevation and altered solubility in polar solvents compared to its meta and para counterparts. These structural differences have important implications for the compounds' applications in organic synthesis, pharmaceutical development, and materials science applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(cyclopentyloxymethyl)aniline |
InChI |
InChI=1S/C12H17NO/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9,13H2 |
InChI Key |
LKKSYVYLCQIHLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCC2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Steric Effects: Cyclopentyl/cyclohexyl groups may hinder reactions at the amino group, requiring optimized catalysts .
- Toxicity: Amino-methylated analogs () show moderate hazards (e.g., H315 skin irritation), necessitating careful handling .
Preparation Methods
Alkylation of Aminophenol Derivatives with Cyclopentyl Bromide in Biphasic Systems
A well-documented industrially relevant method involves reacting aminophenol derivatives with cyclopentyl bromide in the presence of a phase transfer catalyst and a strong base such as sodium hydroxide in a biphasic aqueous-organic system.
-
- Aminophenol derivative (e.g., 4-fluorophenol or 2-aminophenol) is dissolved in an organic solvent such as toluene.
- Cyclopentyl bromide is added as the alkylating agent.
- Phase transfer catalysts such as tetrabutylammonium bromide and potassium iodide are employed to enhance reaction rates.
- Aqueous sodium hydroxide (24-48%) is slowly added to the mixture.
- The reaction mixture is heated to around 80-90 °C for several hours (e.g., 7 hours).
- After completion, the mixture is cooled, and the organic layer is separated, washed, dried, and concentrated to isolate the cyclopentyloxy-substituted aniline derivative.
-
- High yields (e.g., 87.2 g from 0.464 mol scale in one example).
- Mild reaction conditions suitable for scale-up.
- Use of phase transfer catalyst facilitates reaction at the interface of aqueous and organic layers.
Reference Example:
In a patent example, 4-fluorophenol was converted to 4-chloro-5-cyclopentyloxy-2-fluoroaniline using cyclopentyl bromide and phase transfer catalysis, yielding 87.2 g product after workup and purification.
Aromatic Nucleophilic Substitution and Subsequent Amination
A classical approach to aniline derivatives involves nucleophilic aromatic substitution (SNAr) on halogenated aromatic precursors followed by amination:
For example, halogenated phenols or anisoles are reacted with cyclopentyl alcohol derivatives or bromides to introduce the cyclopentyloxy group.
Subsequent amination via catalytic or nucleophilic substitution (e.g., using ammonia or amines in the presence of catalysts like copper chloride) converts the halogenated aromatic ring to the aniline derivative.
This method is inspired by older synthetic routes for N-methyl aniline derivatives, where chlorobenzene and methylamine react in the presence of copper chloride catalyst under elevated temperature and pressure to yield anilines.
Comparative Data Table of Preparation Methods
Research Findings and Practical Considerations
Reaction Conditions: The alkylation under phase transfer catalysis is favored for industrial applications due to mild conditions, ease of workup, and high selectivity. The use of strong bases and phase transfer catalysts enhances nucleophilicity of phenolate ions, facilitating ether formation.
Purity and Yield: The reductive amination method offers high purity products with fewer side reactions, beneficial for pharmaceutical intermediates. The mild conditions reduce by-product formation.
Scalability: Both phase transfer catalysis and reductive amination methods are amenable to scale-up. The phase transfer method has documented industrial-scale usage.
Safety and Handling: Cyclopentyl bromide is a reactive alkylating agent and requires careful handling. The use of strong bases and phase transfer catalysts necessitates controlled reaction environments.
Q & A
What are the common synthetic routes for preparing 2-[(Cyclopentyloxy)methyl]aniline, and what key reaction parameters influence yield and purity?
Answer:
Synthesis typically involves cyclocondensation of substituted aniline derivatives with aldehydes or ketones. For example, a method analogous to the cyclocondensation of 2-ethynylaniline with aromatic aldehydes in methanol catalyzed by sulfuric acid can be adapted . Multi-step approaches, such as reductive amination or nucleophilic substitution followed by reduction (e.g., nitro to amine), are also viable . Key parameters include:
- Catalyst selection : Acidic or metal catalysts for cyclocondensation.
- Solvent polarity : Methanol or ethanol for solubility and reactivity.
- Temperature control : Moderate heating (50–80°C) to avoid decomposition.
- Purification : Column chromatography or recrystallization to isolate the product from byproducts (e.g., unreacted aldehydes).
Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Answer:
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding interactions (e.g., weak C–H⋯O bonds stabilizing the crystal lattice) .
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons, particularly distinguishing cyclopentyl methylene (δ ~3.5–4.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
- 2D NMR (COSY, HSQC) : Confirms connectivity between the cyclopentyloxy group and aniline moiety.
- UV-Vis spectroscopy : Identifies electronic transitions influenced by the electron-donating cyclopentyloxymethyl group (e.g., λmax shifts compared to unsubstituted aniline) .
How do electronic and steric effects of the cyclopentyloxymethyl group influence the reactivity and basicity of the aniline moiety?
Answer:
- Electronic effects : The alkoxy group donates electrons via resonance, increasing the electron density on the aromatic ring and enhancing basicity compared to unsubstituted aniline. However, the methylene spacer (CH₂) may attenuate resonance effects compared to direct O-substitution .
- Steric effects : The bulky cyclopentyl group hinders protonation at the amine and reduces accessibility for electrophilic attacks.
Methodological note : Compare pKa values with analogs (e.g., p-methoxyaniline) using potentiometric titration .
What challenges exist in achieving regioselectivity during electrophilic substitution reactions of this compound, and how can they be addressed methodologically?
Answer:
- Regioselectivity challenges : The cyclopentyloxymethyl group is meta-directing due to its electron-donating nature, but steric bulk may favor para-substitution. Competing pathways can lead to mixed products.
- Solutions :
- Blocking groups : Temporarily protect the amine to redirect reactivity.
- Directed ortho-metalation : Use lithium bases to enforce ortho-substitution.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophile mobility .
How does the stability of this compound vary under different storage conditions, and what analytical methods ensure its integrity over time?
Answer:
- Stability risks :
- Oxidation : The aniline group is prone to air oxidation, forming nitro derivatives.
- Hydrolysis : Acidic/basic conditions may cleave the ether linkage.
- Storage recommendations :
- Temperature : Store at –20°C under inert gas (N₂/Ar).
- Light protection : Use amber vials to prevent UV degradation.
- Analytical methods :
- HPLC-MS : Monitors degradation products (e.g., nitroso or quinone derivatives).
- Karl Fischer titration : Detects moisture ingress .
What advanced strategies are recommended for resolving contradictions in spectral data or crystallographic results for this compound derivatives?
Answer:
- Data reconciliation :
- DSC/TGA : Confirms thermal stability and polymorphic forms.
- DFT calculations : Validate NMR/X-ray data by modeling electronic environments and bond lengths .
- Case study : If X-ray shows a trans conformation but NMR suggests flexibility, perform variable-temperature NMR to assess rotational barriers around the methylene group .
How can researchers design experiments to study the compound’s interactions with biological targets or materials?
Answer:
- Surface plasmon resonance (SPR) : Quantifies binding affinity to proteins.
- Molecular docking : Uses X-ray-derived conformations to predict binding modes .
- Spectroelectrochemistry : Investigates redox behavior in biomimetic environments (e.g., mimicking cytochrome P450 oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
